Diacetylpyridine

Vue d'ensemble

Description

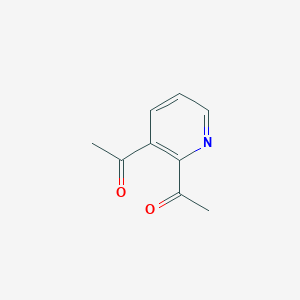

Diacetylpyridine, specifically 2,6-diacetylpyridine, is an organic compound with the chemical formula C₉H₉NO₂. It is a white crystalline solid that is soluble in organic solvents. This compound is a disubstituted pyridine, meaning it has two acetyl groups attached to the pyridine ring. This compound is primarily used as a precursor to ligands in coordination chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diacetylpyridine typically begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process can be achieved using oxidizing agents such as potassium permanganate or selenium dioxide. The diketone can then be formed from the diester of picolinic acid groups through a Claisen condensation reaction. The resulting adduct can be decarboxylated to yield diacetylpyridine .

Another method involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide, which provides an alternative synthesis route for the diketone .

Industrial Production Methods: In industrial settings, the preparation of 2,6-diacetylpyridine can be carried out using alkali metal or alkaline earth metal as the alkaline reagent. The Claisen condensation of 2,6-pyridine dicarboxylic acid diethyl ester and ethyl acetate is performed to obtain 2,6-diacetylpyridine. This method is advantageous as it does not require special treatment for the reaction raw materials and the alkaline reagent .

Analyse Des Réactions Chimiques

Types of Reactions: Diacetylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

Reduction: Reduction of this compound can yield dihydropyridine derivatives.

Substitution: It can participate in substitution reactions to form Schiff base ligands through condensation with substituted anilines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, selenium dioxide.

Reduction: Sodium borohydride.

Substitution: Substituted anilines, hydroxylamine hydrochloride.

Major Products:

Oxidation Products: Oximes, hydrazones.

Reduction Products: Dihydropyridine derivatives.

Substitution Products: Schiff base ligands.

Applications De Recherche Scientifique

Analytical Chemistry

Spectrophotometric Methods

Diacetylpyridine is frequently employed as a reagent in spectrophotometric methods for the determination of metal ions. For instance, 2,6-diacetylpyridine-bis-4-phenyl-3-thiosemicarbazone (DAPBPTSC) has been developed for the selective extraction and determination of cadmium(II) in food and water samples. The complex formed exhibits maximum absorbance at around 390 nm, demonstrating its utility in environmental monitoring and food safety .

Table 1: Spectrophotometric Applications of this compound Derivatives

Biochemical Applications

Antimicrobial Activity

this compound derivatives have shown promising antimicrobial properties. Studies have demonstrated that metal complexes derived from DAP exhibit significant antibacterial and antifungal activities. For example, platinum metal complexes synthesized from DAP and thiosemicarbazide were tested against various pathogens, showing efficacy comparable to standard antibiotics .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of DAP-derived complexes, it was found that certain platinum complexes displayed potent activity against both bacterial and fungal strains. The results indicated that these complexes could serve as potential alternatives to traditional antimicrobial agents .

Material Science

Catalysis

this compound is utilized in the synthesis of various catalysts, particularly in organometallic chemistry. For instance, tris(cyclopentadienyl)lanthanide complexes incorporating DAP derivatives have been reported as effective catalysts for hydroboration reactions of aldehydes and ketones . This application highlights DAP's role in facilitating chemical transformations in synthetic organic chemistry.

Synthesis of Bioactive Compounds

Bioactive Scaffolds

In medicinal chemistry, DAP serves as a scaffold for synthesizing bioactive compounds. Its derivatives have been explored for their potential anti-cancer properties and as precursors for developing new pharmaceuticals. The synthesis of bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine has been linked to enhanced biological activity against cancer cell lines .

Mécanisme D'action

The mechanism of action of diacetylpyridine primarily involves its ability to form coordination complexes with metal ions. These complexes can traverse a wide range of oxidation states, making them effective catalysts in various chemical reactions. The molecular targets and pathways involved include the formation of Schiff base ligands and macrocyclic tetradentate ligands through condensation reactions .

Comparaison Avec Des Composés Similaires

Diacetylpyridine can be compared with other similar compounds such as:

2-Acetylpyridine: This compound has only one acetyl group attached to the pyridine ring, making it less versatile in forming coordination complexes compared to this compound.

2,6-Diformylpyridine: This compound has two formyl groups instead of acetyl groups, which affects its reactivity and the types of ligands it can form.

3,5-Diacetyl-2,6-dimethylpyridine: This compound has additional methyl groups, which can influence its steric properties and reactivity in chemical reactions.

This compound is unique due to its ability to form a wide range of coordination complexes and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Propriétés

IUPAC Name |

1-(2-acetylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHCQGUWHXGMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.